molecular formula C14H19N5O4 B2921741 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2034575-13-6

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No. B2921741
CAS RN: 2034575-13-6
M. Wt: 321.337
InChI Key: WJWHNRJTEMFLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C14H19N5O4 and its molecular weight is 321.337. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

This compound is used as a condensing agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids, which is a fundamental step in creating peptides and proteins. The compound’s efficiency in promoting amide bond formation makes it valuable for synthesizing complex peptides that are used in therapeutic drugs and biochemical research .

Amide Coupling Reactions

In organic chemistry, amide coupling reactions are pivotal for creating a wide array of amide compounds. This compound serves as an activator of carboxylic acids, enhancing their reactivity towards amines to form amides. This application is crucial in the synthesis of pharmaceuticals and agrochemicals .

Activation of Carboxylic Acids

The compound is known for its role in the activation of carboxylic acids. This activation is a prelude to subsequent reactions where the carboxylic acid can be transformed into different functional groups, such as amides, esters, or anhydrides, expanding its utility in synthetic organic chemistry .

Esterification Reactions

Esterification is another significant reaction where this compound is utilized. It can act as a catalyst to convert carboxylic acids and alcohols into esters. Esters are important in various industries, including flavors, fragrances, and polymers .

Synthesis of Anhydrides

The compound is also applied in the synthesis of anhydrides from carboxylic acids. Anhydrides are valuable intermediates in the production of dyes, pigments, and other industrial chemicals .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound is involved in the synthesis of various drug molecules. Its ability to facilitate multiple types of coupling reactions makes it a versatile tool in drug development and manufacturing .

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used to activate amino acids, which are then linked to a solid support. This method is widely used for the rapid synthesis of peptides and can be automated, making it essential for high-throughput peptide production .

Research and Development

In R&D, the compound’s diverse reactivity profile makes it a valuable reagent for developing new synthetic methodologies. It is used in the discovery of new reactions and the optimization of existing ones, contributing to advances in chemical synthesis .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-8-10(9(2)23-19-8)5-6-12(20)15-7-11-16-13(21-3)18-14(17-11)22-4/h5-7H2,1-4H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWHNRJTEMFLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.